molecular formula C11H13NO2S B6257591 1,2-diethoxy-4-isothiocyanatobenzene CAS No. 933829-49-3

1,2-diethoxy-4-isothiocyanatobenzene

Cat. No.: B6257591
CAS No.: 933829-49-3
M. Wt: 223.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethoxy-4-isothiocyanatobenzene is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol It is characterized by the presence of two ethoxy groups and an isothiocyanate group attached to a benzene ring

Preparation Methods

The synthesis of 1,2-diethoxy-4-isothiocyanatobenzene typically involves the reaction of 1,2-diethoxybenzene with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

1,2-diethoxybenzene+thiophosgeneThis compound\text{1,2-diethoxybenzene} + \text{thiophosgene} \rightarrow \text{this compound} 1,2-diethoxybenzene+thiophosgene→this compound

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1,2-Diethoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Addition Reactions: The isothiocyanate group can react with nucleophiles such as alcohols and thiols to form corresponding adducts.

Common reagents used in these reactions include amines, alcohols, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diethoxy-4-isothiocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diethoxy-4-isothiocyanatobenzene involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

1,2-Diethoxy-4-isothiocyanatobenzene can be compared with other isothiocyanate-containing compounds, such as:

  • 1-butoxy-3-isothiocyanatobenzene
  • 1-(trans-4-hexylcyclohexyl)-4-isothiocyanatobenzene
  • 1,2-dimethoxy-4-(4-nitrophenyl)ethynylbenzene

These compounds share the isothiocyanate functional group but differ in their substituents and overall structure, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

933829-49-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.